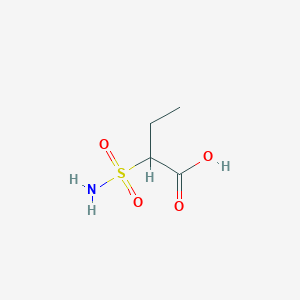

2-Sulfamoylbutanoic acid

CAS No.:

Cat. No.: VC17540883

Molecular Formula: C4H9NO4S

Molecular Weight: 167.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9NO4S |

|---|---|

| Molecular Weight | 167.19 g/mol |

| IUPAC Name | 2-sulfamoylbutanoic acid |

| Standard InChI | InChI=1S/C4H9NO4S/c1-2-3(4(6)7)10(5,8)9/h3H,2H2,1H3,(H,6,7)(H2,5,8,9) |

| Standard InChI Key | OXBVBLJPZZHABL-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)O)S(=O)(=O)N |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Sulfamoylbenzoic acid (C₇H₇NO₄S) features a benzoic acid backbone with a sulfamoyl group at the second carbon (Figure 1). The molecule exhibits a planar aromatic ring system, with hydrogen bond donors (carboxylic acid and sulfonamide groups) and acceptors contributing to its polarity . Key properties include:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 201.20 g/mol | EPA T.E.S.T. |

| Melting Point | 153.12°C | EPI Suite |

| Water Solubility | 3,616–40,533 mg/L | EPA T.E.S.T./EPI Suite |

| LogP (Partition Coeff.) | -0.4 | XLogP3 |

The compound’s solubility varies widely depending on pH and salt form (e.g., monosodium or monoammonium salts) . Its acidity (pKa ≈ 2.1 for sulfonamide, 4.2 for carboxylic acid) enables ionization under physiological conditions, influencing bioavailability .

Synthesis and Derivatives

Industrial Synthesis

A patented route involves chlorosulfonation of anthranilic acid derivatives followed by amidation (Figure 2). For example, reacting 2-chlorosulfonylisotoic anhydride with amines like cis-3,5-dimethylpiperidine yields 2-chloro-5-sulfamoylbenzoic acids . Key steps include:

-

Chlorosulfonation: Anthranilic acid treated with chlorosulfonic acid at 90°C forms 6-chlorosulfonylisotoic anhydride .

-

Amidation: Reaction with primary or secondary amines (e.g., β-phenethylamine) in acetone/NaOH produces sulfamoyl intermediates .

-

Hydrolysis: Acidic hydrolysis of esters (e.g., ethyl 2-sulfamoylbenzoate) yields the free carboxylic acid .

Structural Modifications

Modifying the sulfamoyl group’s substituents or benzoic acid’s substituents alters biological activity. For instance:

-

5-Chloro derivatives (e.g., 5-chloro-2-sulfamoylbenzoic acid) enhance LPA₂ receptor agonism by introducing electron-withdrawing groups .

-

Extended linkers (e.g., four-carbon chains) improve binding affinity to LPA₂, as seen in compound 11d (EC₅₀ = 5.06 × 10⁻³ nM) .

Pharmacological Applications

LPA₂ Receptor Agonism

2-Sulfamoylbenzoic acid derivatives are the first non-lipid agonists of LPA₂, a GPCR involved in mucosal barrier protection and apoptosis inhibition. Docking studies reveal that:

-

The sulfamoyl group interacts with Arg3.28 and Lys7.36 in LPA₂’s binding pocket .

-

The carboxylic acid forms hydrogen bonds with Ser2.60, stabilizing the active receptor conformation .

Compound 11d (5-chloro-2-(N-(4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butyl)sulfamoyl)benzoic acid) demonstrates subnanomolar efficacy, making it a candidate for treating gastrointestinal disorders .

Environmental Relevance

As a metabolite of sulfonylurea herbicides (e.g., metsulfuron-methyl), 2-sulfamoylbenzoic acid persists in soil and water, raising concerns about ecological impact . Its high water solubility (up to 40.5 g/L) facilitates groundwater contamination, necessitating monitoring in agricultural regions .

Future Directions

-

Drug Development: Optimizing 2-sulfamoylbenzoic acid derivatives for selective LPA₂ activation could yield therapies for inflammatory bowel disease.

-

Environmental Remediation: Advanced oxidation processes (e.g., ozonation) may degrade sulfamoyl contaminants in wastewater.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume